4-(Benzo[d]thiazol-2-yl)isoxazol-5-amine
Overview
Description
4-(Benzo[d]thiazol-2-yl)isoxazol-5-amine is a heterocyclic compound that combines the structural features of both benzothiazole and isoxazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
The primary target of 4-(Benzo[d]thiazol-2-yl)isoxazol-5-amine is the DprE1 enzyme . This enzyme plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis . The compound’s interaction with this enzyme makes it a potential candidate for anti-tubercular activity .
Mode of Action
The compound interacts with its target, the DprE1 enzyme, inhibiting its function . This inhibition disrupts the cell wall biosynthesis of Mycobacterium tuberculosis, leading to the bacterium’s death .
Biochemical Pathways
The compound affects the biochemical pathway responsible for the synthesis of the cell wall in Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts this pathway, leading to the bacterium’s inability to maintain its cell wall, which is crucial for its survival .
Pharmacokinetics
The compound’s effectiveness against mycobacterium tuberculosis suggests that it has sufficient bioavailability to reach its target in the bacterium .
Result of Action
The result of the compound’s action is the death of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme and disrupting the bacterium’s cell wall biosynthesis, the compound causes the bacterium to lose its ability to maintain its cell structure, leading to its death .
Action Environment
The action of this compound is influenced by the environment within the Mycobacterium tuberculosis bacterium . The compound’s effectiveness may be affected by factors such as the bacterium’s metabolic state and the presence of other compounds that may interact with the DprE1 enzyme .
Biochemical Analysis
Biochemical Properties
4-(Benzo[d]thiazol-2-yl)isoxazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins . Additionally, this compound interacts with proteins involved in cell signaling pathways, such as kinases, thereby modulating their activity and affecting downstream signaling events .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins . Furthermore, this compound affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to the active sites of enzymes, such as COX, inhibiting their activity and reducing the production of pro-inflammatory mediators . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA . These interactions result in changes in the expression of genes involved in cell proliferation, apoptosis, and inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, maintaining its activity over extended periods . Degradation products have been identified, which may contribute to its long-term effects on cells. Studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by efflux transporters, such as P-glycoprotein . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. Studies have shown that this compound accumulates in specific tissues, such as the liver and kidneys, where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it has been observed to localize in the mitochondria, where it influences mitochondrial function and induces apoptosis . Additionally, this compound can accumulate in the nucleus, affecting gene expression and cell cycle regulation .
Preparation Methods
Chemical Reactions Analysis
4-(Benzo[d]thiazol-2-yl)isoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the positions adjacent to the nitrogen and sulfur atoms in the benzothiazole ring
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
4-(Benzo[d]thiazol-2-yl)isoxazol-5-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-(Benzo[d]thiazol-2-yl)isoxazol-5-amine is unique due to its combined benzothiazole and isoxazole structures, which confer a broad spectrum of biological activities. Similar compounds include:
Benzothiazole derivatives: Known for their antimicrobial and anticancer properties.
Isoxazole derivatives: Exhibiting anti-inflammatory, analgesic, and anticancer activities.
Indole derivatives: These compounds also show diverse biological activities, including antiviral and anticancer properties.
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-1,2-oxazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3OS/c11-9-6(5-12-14-9)10-13-7-3-1-2-4-8(7)15-10/h1-5H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URYWOCYRNYXAKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(ON=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345961 | |
Record name | 4-(1,3-Benzothiazol-2-yl)-1,2-oxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80345961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208938-48-1 | |
Record name | 4-(1,3-Benzothiazol-2-yl)-1,2-oxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80345961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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